molecular formula C16H17FN2O3S2 B2419822 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 954695-28-4

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2419822
CAS No.: 954695-28-4
M. Wt: 368.44
InChI Key: JIEPPCAPBVYPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonamide compounds and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Sulfonamide compounds are synthesized through various chemical routes, including reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. This involves the use of sulfonamide groups for sensitivity and selectivity, highlighting the importance of sulfonamides in developing analytical techniques for environmental and biological sciences Z. Wang et al., 2012.
  • Another study focused on the solid-phase synthesis of sulfonamide compounds, demonstrating their structural versatility and potential for creating a variety of biologically active molecules Juntao Luo & Wenqiang Huang, 2004.

Applications in Environmental Sciences

  • Sulfonamide derivatives have been investigated for their role in oxidative desulfurization, a process crucial for reducing sulfur content in fuels. This application underscores the importance of sulfonamide compounds in environmental remediation and pollution control Hongying Lu et al., 2010.
  • A study on the biodegradation of benzothiophene sulfones by a filamentous bacterium highlights the environmental significance of sulfonamide derivatives in breaking down sulfur-containing pollutants, contributing to the bioremediation of contaminated sites D. Bressler et al., 1999.

Applications in Medicinal Chemistry

  • Sulfonamide compounds are pivotal in the development of new pharmaceuticals, as evidenced by their role in synthesizing inhibitors for enzymes like carbonic anhydrases, which are targets for treating various diseases, including cancer M. Ilies et al., 2003.
  • The interaction of sulfonamide derivatives with biological molecules, such as hemoglobin, has been studied to understand their potential therapeutic applications and toxicological impacts, indicating the broad relevance of these compounds in biomedical research Samane Naeeminejad et al., 2017.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c17-14-5-3-12(4-6-14)10-19-11-13(8-15(19)20)9-18-24(21,22)16-2-1-7-23-16/h1-7,13,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEPPCAPBVYPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.